molecular formula C12H12ClN B1628094 1-(2-Chlorophenyl)cyclopentanecarbonitrile CAS No. 143328-15-8

1-(2-Chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B1628094
CAS No.: 143328-15-8
M. Wt: 205.68 g/mol
InChI Key: ZFUMRJIGCNUOFZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C₁₂H₁₂ClN. It is characterized by a cyclopentane ring substituted with a 2-chlorophenyl group and a nitrile group.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2-chlorobenzyl cyanide with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include amides, primary amines, and substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopentanecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

1-(2-Chlorophenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can influence its chemical and biological interactions.

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUMRJIGCNUOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577808
Record name 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143328-15-8
Record name 1-(2-Chlorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chlorophenylacetonitrile (20 g), 1,4-dibromobutane (28.5 g) and dimethyl sulphoxide (100 ml) was added dropwise to a stirred suspension of powdered potassium hydroxide (26 g) in dry dimethylsulphoxide (300 ml). The mixture was stirred for one hour, then poured onto ice/water and extracted with ethyl acetate. The extracts yielded an oil which was distilled under vacuum (b.p. 112°-116° C./1 mbar) to give 1-(2-chlorophenyl)cyclopentanecarbonitrile (16.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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